Amino-PEG2-NH-Boc

Descripción

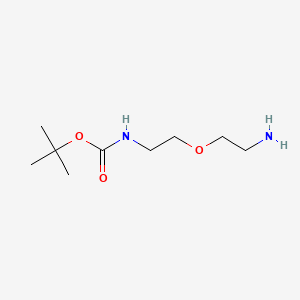

tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate (CAS: N/A, molecular formula: C₉H₂₀N₂O₃, molecular weight: 204.27) is a Boc-protected amine derivative featuring a short polyethylene glycol (PEG)-like chain. Its structure includes a carbamate group linked to a two-ethoxy spacer terminated by a primary amine. This compound is widely used in organic synthesis, particularly in peptide chemistry and bioconjugation, due to its amine reactivity and solubility in polar solvents .

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-aminoethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULKFBHOEKTQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477696 | |

| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127828-22-2 | |

| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Two-Step Synthesis via N-Boc-Ethylenediamine

The most widely cited method involves a two-step process starting with N-tert-butyloxycarbonyl-1,2-ethylenediamine (N-Boc-ethylenediamine) and paraformaldehyde.

Step 1: Reductive Amination

In the presence of catalytic acetic acid or toluenesulfonic acid (0.5–2% w/w of paraformaldehyde), N-Boc-ethylenediamine reacts with paraformaldehyde in toluene or benzene under reflux (4–6 hours). This step generates 2-(N-isobutoxyformamido)ethyl isocyanide through depolymerization of paraformaldehyde to formaldehyde, followed by reductive amination. The solvent’s azeotropic properties facilitate water removal, enhancing reaction efficiency.

Step 2: Sodium Borohydride Reduction

The intermediate is dissolved in tetrahydrofuran (THF) or dimethylformamide (DMF) and treated with sodium borohydride (2 equivalents) at 20–30°C for 3–5 hours. After quenching with acetic acid and extraction, the product is isolated via vacuum distillation, yielding 84–85% pure tert-butyl (2-(2-aminoethoxy)ethyl)carbamate.

Advantages :

- Cost Efficiency : Paraformaldehyde replaces formaldehyde, reducing wastewater generation.

- Scalability : Toluene/benzene solvents enable easy phase separation.

- Yield : Combined two-step yield exceeds 70%, with minimal di-byproducts.

Staudinger Reaction and TEMPO Oxidation

Azide Intermediate Formation

An alternative route begins with 2-[2-(2-chloroethoxy)ethoxy]ethanol, converted to an azide via sodium azide in dimethylformamide (DMF) at 90–95°C. The azide undergoes a Staudinger reaction with triphenylphosphine in THF, yielding a phosphazine intermediate.

Oxidation and Fmoc Protection

The phosphazine is oxidized using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) at 0°C under mild basic conditions (pH 8.5). Subsequent fluorenylmethyloxycarbonyl (Fmoc) protection with Fmoc-Cl in sodium carbonate yields Fmoc-AEEA ([2-(2-aminoethoxy)ethoxy]acetic acid), which is further functionalized to tert-butyl carbamate derivatives.

Key Data :

| Parameter | Value |

|---|---|

| Oxidation Temperature | 0°C |

| Reaction Time | 5 minutes |

| Overall Yield | 50–88% |

| Purity (HPLC) | >98% |

Advantages :

- Precision : TEMPO ensures selective oxidation without over-oxidation.

- Purity : Crystalline product obtained without column chromatography.

Boc Protection via Coupling Reactions

Carbamate Formation Using Boc Anhydride

A third method employs [1-(hydroxymethyl)-2-oxo-2-(phenylmethylamino)ethyl]-carbamic acid tert-butyl ester as a precursor. The hydroxyl group is activated using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane, followed by coupling with 2-(2-aminoethoxy)ethanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

Reaction Conditions :

- Solvent : Dichloromethane

- Temperature : 0°C to room temperature

- Yield : 65–75% after silica gel purification.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Reductive Amination | 84–85 | High | High |

| Staudinger/TEMPO | 50–88 | Moderate | Moderate |

| Boc Coupling | 65–75 | Low | Low |

Industrial Applicability

The reductive amination route is preferred for large-scale production due to its simplicity and low solvent waste. In contrast, the Staudinger method suits small-scale synthesis requiring high purity, albeit with higher reagent costs.

Reaction Optimization Strategies

Solvent Selection

Catalytic Acid Screening

| Acid | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetic Acid | 85 | 4 |

| Toluenesulfonic Acid | 84 | 5 |

| No Acid | <10 | — |

Challenges and Mitigation

Byproduct Formation

Di-alkylation byproducts arise during reductive amination if formaldehyde is in excess. Stoichiometric control (1:1.05 amine:paraformaldehyde) reduces this issue.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.

Deprotection Reactions: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane, are commonly used.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used, resulting in a wide range of substituted carbamates.

Deprotection Reactions: The major product is the free amine, which can be further utilized in various synthetic applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate serves as a crucial building block for synthesizing pharmaceuticals aimed at treating neurological disorders. Its structure allows for the modification of drug molecules to enhance their efficacy and reduce side effects. For instance, it has been utilized in developing compounds that target specific receptors involved in neurodegenerative diseases .

Case Study: Neurological Drug Development

A study focused on synthesizing a series of derivatives from tert-butyl (2-(2-aminoethoxy)ethyl)carbamate demonstrated promising results in enhancing the bioavailability of drugs targeting dopamine receptors. The derivatives exhibited improved binding affinities compared to their parent compounds, indicating their potential for treating disorders like Parkinson's disease .

Bioconjugation

Enhancing Drug Delivery Systems

The compound is employed in bioconjugation processes, allowing researchers to attach biomolecules to surfaces or other compounds. This application is crucial for developing targeted drug delivery systems and diagnostic tools.

Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances the specificity of drug action by attaching drugs to antibodies or other targeting moieties. |

| Diagnostic Tools | Used in the development of assays and imaging agents that require specific binding to biological targets. |

Peptide Synthesis

Facilitating Complex Peptide Assembly

In peptide synthesis, tert-butyl (2-(2-aminoethoxy)ethyl)carbamate acts as a protective group that facilitates the assembly of complex peptide chains. This property is essential for creating peptides with therapeutic potential.

Case Study: Synthesis of Therapeutic Peptides

Research has shown that using tert-butyl (2-(2-aminoethoxy)ethyl)carbamate in the synthesis of cyclic peptides resulted in higher yields and purities compared to traditional methods. These peptides have shown promise in various therapeutic applications, including anti-cancer and anti-inflammatory agents .

Material Science

Development of New Polymers

The compound is also explored in material science for developing new polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.

Data Table: Material Properties

| Property | Description |

|---|---|

| Mechanical Strength | Enhanced through polymerization with tert-butyl (2-(2-aminoethoxy)ethyl)carbamate derivatives. |

| Thermal Stability | Improved thermal properties observed in polymer blends containing this compound. |

Mecanismo De Acción

The mechanism of action of tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate primarily involves its role as a protecting group. By forming a stable carbamate linkage, it prevents the amine group from participating in unwanted reactions . This stability is crucial in multi-step synthetic processes, where selective deprotection can be achieved under controlled conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Ethylene Glycol Chain Length Variations

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

- Structure : Contains three ethoxy units (C₁₁H₂₄N₂O₄, MW: 248.32).

- Properties : Increased hydrophilicity (TPSA: 89.12 Ų) and molecular weight compared to the target compound. Exhibits a similarity score of 1.00 with other PEG-based carbamates, indicating structural homology .

- Applications : Used in click chemistry (CuAAC reactions) and as a flexible linker in drug delivery systems .

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

- Structure : Extended four-ethoxy chain (CAS: 153086-78-3, MW: 292.37).

- Properties: Higher solubility in aqueous media (log S: -2.1) and enhanced biocompatibility, making it suitable for nanoparticle functionalization .

- Synthesis : Achieves 98% purity via Boc protection of triethylene glycol diamine, demonstrating scalability .

Key Differences :

| Property | Target Compound | 3-Ethoxy Variant | 4-Ethoxy Variant |

|---|---|---|---|

| Molecular Weight | 204.27 | 248.32 | 292.37 |

| Hydrophilicity (TPSA) | 72.21 Ų | 89.12 Ų | 104.03 Ų |

| Log P | 0.85 | 0.12 | -0.41 |

Functional Group Substitutions

tert-Butyl (2-(aminooxy)ethyl)carbamate

- Structure: Replaces the amine with an aminooxy group (CAS: 75051-55-7, C₇H₁₆N₂O₃).

- Reactivity: Aminooxy groups exhibit higher nucleophilicity toward carbonyl compounds (e.g., ketones, aldehydes), enabling oxime ligation .

- Yield : Synthesized in 80% yield using hydrazine-mediated deprotection, compared to 56–70% for the target compound .

tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate

Aromatic and Heterocyclic Derivatives

tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate

- Structure : Incorporates a 4-chlorophenyl group (C₁₃H₁₉ClN₂O₂, MW: 270.8).

- Properties : Enhanced steric hindrance and lipophilicity (log P: 2.1), favoring blood-brain barrier penetration .

- Applications: Potential CNS-targeting prodrugs .

tert-Butyl (E)-((6-(2-ethoxyvinyl)benzo[d][1,3]dioxol-5-yl)methyl)carbamate

Ionic Liquid and Surfactant Derivatives

Boc-Protected Amine Ionic Liquids

- Structure : Combines carbamate with sulfonate or NTf₂ counterions.

- Applications : Tunable solvents for catalysis, with thermal stability up to 150°C .

Actividad Biológica

tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₉H₁₉N₁O₄

- Molecular Weight : Approximately 205.25 g/mol

- Density : 1.071 g/cm³

- Boiling Point : 374.6ºC at 760 mmHg

The compound features a tert-butyl group linked to a carbamate functional group, which is further connected to an aminoethoxy ethyl chain. This structure contributes to its solubility and reactivity in biological systems, making it suitable for various applications in drug development.

Preliminary studies suggest that tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate may interact with proteins involved in metabolic pathways, potentially inhibiting certain enzymes or modulating receptor activity. These interactions are crucial for understanding its biological effects and therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Targeted Degradation Studies :

Research indicates that tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate can be utilized in PROTAC (proteolysis-targeting chimera) approaches, which exploit the ubiquitin-proteasome system for selective degradation of target proteins. In a study involving human carbonic anhydrase II (hCAII), compounds similar to tert-butyl carbamate demonstrated significant degradation activity, suggesting its potential role in targeted therapies for diseases like cancer . -

Therapeutic Applications :

The compound's structural properties make it a candidate for treatments targeting various conditions, including inflammatory disorders and cancer. Its ability to modulate protein interactions could lead to novel therapeutic strategies, particularly in the context of JAK-mediated diseases such as dry eye syndrome and certain cancers . -

Safety Profile :

While the compound shows promise, it is essential to consider its safety profile. Reports indicate that it may exhibit irritant properties and acute toxicity, necessitating thorough evaluation before clinical application .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate, and what reaction conditions are critical for minimizing side products?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting tert-butyl chloroformate with a precursor amine (e.g., 2-(2-aminoethoxy)ethylamine) in the presence of a base like triethylamine. Critical conditions include maintaining an inert atmosphere (N₂ or Ar) and low temperatures (0–5°C) to suppress side reactions such as hydrolysis or over-alkylation . Post-synthesis purification via recrystallization or column chromatography is essential to isolate the product with >95% purity.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of tert-butyl groups (δ ~1.4 ppm for 9H), carbamate carbonyl (δ ~155 ppm), and ethoxy chain protons.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 233.2 for C₁₁H₂₄N₂O₃).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity and detects residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction yields and selectivity when synthesizing tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate under varying catalytic conditions?

- Methodological Answer :

- Base Selection : Replace triethylamine with stronger bases (e.g., DBU) to enhance nucleophilicity of the amine, improving coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates. Adding molecular sieves can sequester water, reducing hydrolysis .

- Temperature Gradients : Gradual warming (0°C → room temperature) post-reaction minimizes side reactions while ensuring complete conversion.

- Protecting Group Strategies : Use orthogonal protecting groups (e.g., Fmoc for amines) in multi-step syntheses to prevent undesired interactions .

Q. What methodologies are recommended for resolving contradictions in reported reaction outcomes (e.g., variable yields or unexpected byproducts)?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FTIR or LC-MS to track intermediate formation and identify bottlenecks (e.g., incomplete deprotection).

- Byproduct Analysis : Isolate impurities via preparative TLC/HPLC and characterize them via NMR/MS to determine their origin (e.g., over-alkylation or oxidation).

- Statistical Design of Experiments (DoE) : Employ factorial designs to test variables (temperature, stoichiometry, solvent) and identify critical factors affecting yield .

Q. How can computational tools like molecular docking be integrated into the study of tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate’s potential biological interactions?

- Methodological Answer :

- Target Identification : Use cheminformatics databases (e.g., PubChem, ChEMBL) to identify biological targets (e.g., enzymes with carbamate-binding pockets).

- Molecular Docking : Simulate ligand-receptor interactions using software like AutoDock Vina. Focus on hydrogen bonding between the carbamate carbonyl and active-site residues (e.g., serine hydrolases).

- MD Simulations : Perform 100-ns molecular dynamics simulations to assess binding stability and conformational changes in aqueous environments .

Methodological Design Considerations

Q. How can tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate be incorporated into drug discovery pipelines as a multifunctional intermediate?

- Methodological Answer :

- Linker Design : Utilize the ethoxy chain as a spacer in PROTACs (Proteolysis-Targeting Chimeras) to connect target-binding and E3 ligase-recruiting modules.

- Prodrug Activation : Engineer pH-sensitive carbamate cleavage in acidic environments (e.g., tumor tissues) for targeted drug release.

- Peptide Conjugation : Couple the carbamate to N-terminal amines of peptides via standard Fmoc-SPPS protocols, ensuring compatibility with solid-phase synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.